molecular formula C10H15N3O B13341629 2-Methyl-6-(oxan-4-yl)pyrimidin-4-amine

2-Methyl-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B13341629
M. Wt: 193.25 g/mol
InChI Key: NFECZAYGHFTWFU-UHFFFAOYSA-N
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Description

2-Methyl-6-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpyrimidine-4-amine with oxan-4-yl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-(oxan-4-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
  • 2-Methyl-6-(chloromethyl)pyrimidin-4-amine
  • 2-Methyl-6-(methoxymethyl)pyrimidin-4-amine

Uniqueness

2-Methyl-6-(oxan-4-yl)pyrimidin-4-amine is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar pyrimidine derivatives.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H15N3O/c1-7-12-9(6-10(11)13-7)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H2,11,12,13)

InChI Key

NFECZAYGHFTWFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2CCOCC2

Origin of Product

United States

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